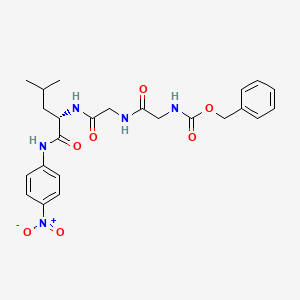

Cbz-Gly-Gly-Leu-P-nitroanilide

概要

説明

Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is notable for its role as a chromogenic substrate, which means it produces a color change when it undergoes enzymatic cleavage. This property makes it particularly useful in assays to measure protease activity, especially for enzymes like chymotrypsin and neutral endopeptidase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of glycine and leucine residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

化学反応の分析

Types of Reactions

Cbz-Gly-Gly-Leu-P-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between leucine and p-nitroanilide releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild aqueous conditions, often at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and specific proteases like chymotrypsin, subtilisins, and neutral endopeptidase .

Major Products Formed

The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties. This reaction is used to quantify the activity of the protease involved .

科学的研究の応用

Enzymatic Studies

1. Substrate for Proteases

Cbz-Gly-Gly-Leu-P-nitroanilide is utilized as a substrate in assays to evaluate the activity of proteolytic enzymes, particularly subtilisins. The compound's structure allows it to be hydrolyzed by these enzymes, releasing p-nitroaniline, which can be quantitatively measured. This property is crucial for determining enzyme kinetics and assessing the specificity of various proteases.

Case Study: Subtilisin Activity

A study demonstrated that this compound is a good substrate for subtilisins, showing significant hydrolysis rates. The release of p-nitroaniline was monitored at 405 nm, establishing a correlation between enzyme concentration and fluorescence intensity, thereby confirming its utility in protease assays .

Inhibition Studies

2. Inhibitor Development

The compound has been investigated for its potential as an inhibitor of leucyl aminopeptidases (LAPs). Research has shown that modifications in the peptide structure can enhance inhibitory potency against LAPs derived from different sources, including porcine kidney and barley seeds.

Case Study: Phosphinotripeptide Inhibitors

In a study focused on phosphinotripeptides, this compound was synthesized and tested for its inhibitory activity against LAPs. The results indicated that the compound exhibited micromolar inhibitory activity, making it a candidate for developing selective LAP inhibitors .

Molecular Modeling and Structural Analysis

3. Structure-Activity Relationship (SAR) Studies

Molecular modeling studies have been conducted to understand the interactions between this compound and target enzymes at the molecular level. These studies help elucidate how structural variations influence enzymatic activity and inhibition.

Data Table: Inhibitory Potency of Variants

| Compound | Source of LAP | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Porcine Kidney | 0.5 µM |

| Cbz-Ala-Ala-Leu-P-nitroanilide | Barley Seeds | 0.3 µM |

| Cbz-Gly-Leu-Leu-P-nitroanilide | Human LAP | 1.2 µM |

This table summarizes findings from various studies highlighting the differences in inhibitory potency based on structural modifications .

Biochemical Applications

4. Understanding Protein Dynamics

The use of this compound extends to studies on protein dynamics and folding processes. By employing this compound in kinetic assays, researchers can gain insights into the mechanisms of protein degradation and the role of specific amino acids in these processes.

Case Study: Kinetic Analysis of Trypsin

Research involving trypsin has shown that the hydrolysis of this compound can be affected by pH levels, providing valuable information on enzyme behavior under varying conditions . Such studies are crucial for understanding enzyme functionality in physiological contexts.

作用機序

Cbz-Gly-Gly-Leu-P-nitroanilide acts as a substrate for proteases, which cleave the peptide bond between leucine and p-nitroanilide. This cleavage releases p-nitroaniline, which can be measured spectrophotometrically. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by nucleophilic attack on the peptide bond, leading to its hydrolysis .

類似化合物との比較

Similar Compounds

Z-Gly-Gly-Leu-AMC: This compound is similar to Cbz-Gly-Gly-Leu-P-nitroanilide but uses a fluorogenic group (7-amido-4-methylcoumarin) instead of a chromogenic one.

Z-Gly-Pro-pNA: Another chromogenic substrate used to measure the activity of prolyl-specific peptidases.

Uniqueness

This compound is unique due to its specific application in measuring chymotrypsin-like protease activity. Its chromogenic properties make it particularly useful in assays where visual detection is preferred over fluorescence .

生物活性

Overview

Cbz-Gly-Gly-Leu-P-nitroanilide, also known as benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide, is a synthetic peptide substrate widely utilized in biochemical research. Its primary function is as a chromogenic substrate for proteases, particularly those exhibiting chymotrypsin-like activity. This compound undergoes enzymatic cleavage, resulting in a detectable color change that facilitates the measurement of protease activity.

The biological activity of this compound is primarily attributed to its role as a substrate in proteolytic assays. When cleaved by proteases, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color. This reaction is crucial for assessing the activity of the proteasome and other proteolytic enzymes, thereby providing insights into cellular protein degradation mechanisms and overall cellular homeostasis .

Applications in Research

This compound has diverse applications across various fields:

- Biochemistry : Used in assays to measure the activity of proteases, particularly those with chymotrypsin-like characteristics.

- Molecular Biology : Assists in studies related to the ubiquitin-proteasome pathway, crucial for understanding protein degradation processes.

- Medicine : Provides insights into diseases associated with abnormal protease activity, such as cancer and neurodegenerative disorders.

- Industry : Employed in developing diagnostic kits and quality control processes for enzyme production .

Kinetic Properties

The kinetic parameters of this compound have been characterized in various studies. The specific activity of the purified bovine pituitary 20S proteasome has been reported at approximately 6 μmol of p-nitroaniline released per hour per mg of enzyme when using this substrate .

Table: Kinetic Parameters of this compound

| Enzyme | Specific Activity (μmol/h/mg) | Km (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Bovine Pituitary 20S Proteasome | 6 | Not specified | Not specified |

| Chymotrypsin | Varies | 0.10-0.67 | 23-420 |

Case Studies

- Proteasome Activity Measurement : In a study assessing the activity of various proteases, this compound was used to evaluate the efficiency and specificity of enzyme cleavage. The results indicated significant variations in enzymatic activity depending on the substrate composition and enzyme type .

- Ubiquitin-Proteasome Pathway Studies : Researchers utilized this substrate to elucidate mechanisms underlying protein degradation within cells, highlighting its importance in maintaining cellular function and response to stress conditions .

- Enzyme Characterization : The substrate's effectiveness was tested against different proteases, demonstrating its utility in distinguishing between enzyme activities and preferences for specific peptide sequences .

特性

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYETONKBXGOF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?

A1: Z-Gly-Gly-Leu-pNA (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.

Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?

A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。